2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one
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Overview
Description
2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidinone core with a difluoromethyl group at the 2-position and a hydroxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reagents, such as ClCF2H, in the presence of a base to introduce the difluoromethyl group . The hydroxy group can be introduced through hydroxylation reactions using appropriate oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the pyrimidinone core . The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of 2-(difluoromethyl)-6-oxo-4(3H)-pyrimidinone.
Reduction: Formation of 2-methyl-6-hydroxy-4(3H)-pyrimidinone.
Substitution: Formation of various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
4(3H)-Quinazolinone: Shares a similar core structure but lacks the difluoromethyl group.
2-(Difluoromethyl)-4(3H)-Pyrimidinone: Similar structure but without the hydroxy group.
Uniqueness: 2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one is unique due to the presence of both the difluoromethyl and hydroxy groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy group allows for specific interactions with biological targets .
Properties
IUPAC Name |
2-(difluoromethyl)-4-hydroxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-4(7)5-8-2(10)1-3(11)9-5/h1,4H,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQIEWVNVRVIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)C(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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